molecular formula C33H48O6Si2 B587795 Di-(tert-Butyl-dimethylsilyl) Curcumin CAS No. 1134639-23-8

Di-(tert-Butyl-dimethylsilyl) Curcumin

Cat. No. B587795
CAS RN: 1134639-23-8
M. Wt: 596.911
InChI Key: YTANFSVGWHEWKY-MVRVVBEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-(tert-Butyl-dimethylsilyl) Curcumin is a chemical compound with the molecular formula C33H48O6Si2 . It’s a derivative of curcumin, a polyphenolic compound isolated from the rhizomes of Curcuma longa (turmeric) .


Molecular Structure Analysis

The Di-(tert-Butyl-dimethylsilyl) Curcumin molecule contains a total of 90 bonds. There are 42 non-H bonds, 16 multiple bonds, 13 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

Di-(tert-Butyl-dimethylsilyl) Curcumin has a molecular weight of 596.9 g/mol . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts . The exact mass is 596.29894232 g/mol .

Scientific Research Applications

Medicine: Anticancer Potential

Di-(tert-Butyl-dimethylsilyl) Curcumin has been studied for its potential in cancer treatment due to its ability to target inflammatory mediators and signaling pathways. Research suggests that incorporating sterically demanding and hydrophobic groups like carboranes into the molecule could enhance drug biostability and selectivity .

Pharmacology: COX-2/5-LO Inhibition

In pharmacology, the compound has shown promise as a dual inhibitor of cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are key enzymes in eicosanoid biosynthesis. This activity is crucial for developing new anti-inflammatory drugs .

Biochemistry: Enzyme Interaction

The biochemical applications of Di-(tert-Butyl-dimethylsilyl) Curcumin include its interaction with biological targets such as enzymes or receptor proteins. The compound’s non-covalent interactions may increase its affinity to these targets, which is significant for drug design .

Nanotechnology: Drug Delivery Systems

In nanotechnology, the compound’s modified structure could be used to create more efficient drug delivery systems. Its ability to form dihydrogen bonds might improve the targeting of drugs to specific cells or tissues .

Materials Science: Polyimide Films

Di-(tert-Butyl-dimethylsilyl) Curcumin derivatives could be incorporated into polyimide films to enhance their dielectric properties. These films are used in the microelectronics industry for their low dielectric constant and high thermal stability .

Chemical Engineering: Antioxidant Properties

The compound’s antioxidant properties are of interest in chemical engineering. It could be used to synthesize materials that prevent oxidation, which is vital for preserving the quality and safety of industrial products .

Mechanism of Action

While the specific mechanism of action for Di-(tert-Butyl-dimethylsilyl) Curcumin is not available, curcumin, from which it is derived, has been demonstrated to have potent anti-inflammatory, antioxidant, free radical scavenging, mitochondrial protecting, and iron-chelating effects .

Safety and Hazards

Di-(tert-Butyl-dimethylsilyl) Curcumin is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(1E,4Z,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-5-hydroxyhepta-1,4,6-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-23,34H,1-12H3/b17-13+,18-14+,26-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTANFSVGWHEWKY-MVRVVBEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747599
Record name (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-(tert-Butyl-dimethylsilyl) Curcumin

CAS RN

1134639-23-8
Record name (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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